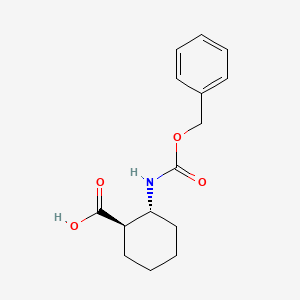

(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid

Description

(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative functionalized with a benzyloxycarbonyl (Cbz) group on the amino moiety. The Cbz group serves as a protective group in peptide synthesis, offering stability under basic conditions and selective removal via hydrogenolysis. The (1R,2R) stereochemistry is critical for its interactions in asymmetric synthesis or biological systems.

Properties

IUPAC Name |

(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid, also known by its IUPAC name 2-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Structure : The compound features a benzyloxycarbonyl group attached to a cyclohexanecarboxylic acid backbone, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Inhibition of Calcium Activated Chloride Channels (CaCCs)

Recent studies have highlighted the role of calcium-activated chloride channels (CaCCs), particularly TMEM16A, in various physiological processes. Compounds structurally similar to this compound have shown promising inhibitory effects on these channels. For instance, related benzyloxy compounds were evaluated for their ability to inhibit TMEM16A with IC50 values indicating significant inhibition at low concentrations (e.g., <6 µM for several derivatives) .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| B25 | 2.8 ± 1.3 | Best inhibitor among tested compounds |

| B21 | <6 | Significant inhibition observed |

| B23 | <6 | Effective against TMEM16A |

3. Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary data suggest that derivatives of cyclohexanecarboxylic acids can inhibit pro-inflammatory cytokines, although specific studies on this compound are still needed.

Case Study 1: TMEM16A Inhibition

A study synthesized a series of benzyloxy-substituted benzoic acids and assessed their inhibitory effects on TMEM16A using Fischer rat thyroid (FRT) cells. The results indicated that compounds with a free carboxylic acid group exhibited superior inhibitory activity compared to ester derivatives. This finding supports the hypothesis that this compound may function similarly due to its structural analogies .

Case Study 2: Antimicrobial Testing

In an exploratory study involving structurally similar compounds, several exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

(1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid (CAS 200948-88-5)

- Structure : Differs in stereochemistry (1S,2R vs. 1R,2R).

- Molecular Formula : C₁₅H₁₈O₄ (MW 262.31) .

- Purity : >98% (vs. unspecified for target compound) .

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Applications : Used in pharmaceutical intermediates; stereochemistry impacts enantioselective reactions.

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic Acid (CAS 352356-38-8)

- Structure : Substitutes Cbz with tert-butoxycarbonyl (Boc).

- Molecular Formula: C₁₂H₂₁NO₄ (MW 243.3) .

- Key Difference: Boc is acid-labile (removed with TFA), whereas Cbz requires hydrogenolysis. This influences synthetic workflows .

Functional Group Modifications

1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic Acid (CAS 1305874-60-5)

- Structure : Adds a methyl group at the 2-position.

- Molecular Formula: C₁₅H₁₉NO₄ (MW 291.35) .

(1S,2R)-2-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic Acid (CAS 1007881-61-9)

- Structure : Replaces benzyloxy with methoxy.

- Molecular Formula: C₉H₁₅NO₄ (MW 201.22) .

- Key Difference : Smaller methoxy group reduces lipophilicity (logP) compared to Cbz, affecting membrane permeability in drug design.

Amino Acid Derivatives and Peptide Precursors

trans-2-Amino-1-cyclohexanecarboxylic Acid (CAS 5691-19-0)

- Structure : Lacks the Cbz group.

- Molecular Formula: C₇H₁₃NO₂ (MW 143.18) .

- Properties : High melting point (274–278°C), indicative of strong crystalline packing .

- Application: Unprotected amino acid for direct incorporation into peptides.

2-(((Benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid (CAS 1544167-82-9)

- Structure : Differs in the cyclohexyl substituent (4,4-difluoro) and acetic acid backbone.

- Molecular Formula: C₁₅H₁₈F₂NO₄ (MW 326.3) .

- Impact : Fluorine atoms increase metabolic stability and electronegativity, useful in medicinal chemistry .

Preparation Methods

Stereoselective Synthesis via Chiral Auxiliary-Mediated Approaches

A foundational method for accessing the (1R,2R) configuration involves chiral auxiliaries to induce stereochemical control. For instance, cyclohexene oxide derivatives serve as precursors, where ring-opening reactions with azide or amine nucleophiles generate trans-diaxial products. Subsequent hydrolysis and protection steps yield the target compound.

Key Reaction Sequence :

-

Epoxide Ring-Opening : (1R,2R)-cyclohexene oxide reacts with sodium azide under acidic conditions to form trans-1,2-cyclohexanediamine derivatives .

-

Selective Protection : The primary amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine, yielding (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclohexanol .

-

Oxidation to Carboxylic Acid : The hydroxyl group is oxidized using Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts to produce the carboxylic acid functionality .

Optimization Insights :

-

Temperature Control : Maintaining temperatures below 0°C during Cbz protection minimizes racemization .

-

Solvent Systems : Tetrahydrofuran (THF) enhances solubility of intermediates, while dichloromethane (DCM) is preferred for oxidation steps .

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamide precursors offers a direct route to the (1R,2R) configuration. This method employs chiral rhodium or ruthenium catalysts to reduce α,β-unsaturated esters or amides with high enantiomeric excess (ee).

Representative Procedure :

-

Substrate Preparation : Cyclohexenecarboxylic acid is converted to its corresponding enamide via reaction with benzylamine and EDCI·HCl .

-

Hydrogenation : The enamide is subjected to hydrogen gas (1–5 atm) in the presence of a DuPHOS-Rh catalyst, achieving >95% ee for the (1R,2R) isomer .

-

Deprotection and Isolation : Acidic hydrolysis removes the benzylamine auxiliary, followed by recrystallization from isopropyl ether/ethyl acetate mixtures .

Advantages :

-

High Stereoselectivity : Catalyst tuning (e.g., ligand electronics) allows precise control over diastereomer ratios .

-

Scalability : Continuous-flow hydrogenation systems improve throughput for industrial applications .

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods leverage lipases or esterases to resolve racemic intermediates. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes ester derivatives of the undesired enantiomer, enriching the (1R,2R) form.

Process Overview :

-

Racemic Ester Synthesis : Cyclohexanecarboxylic acid is esterified with methanol using sulfuric acid catalysis .

-

Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7.0) hydrolyzes the (1S,2S) ester, leaving the (1R,2R) ester intact .

-

Separation and Oxidation : The residual ester is purified via column chromatography (hexane/EtOAc) and oxidized to the carboxylic acid .

Performance Metrics :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 88–92% ee |

| Yield | 65–70% |

| Catalyst Reuse | Up to 5 cycles |

Solid-Phase Synthesis for Parallel Optimization

Solid-phase strategies enable rapid screening of protecting groups and reaction conditions. Wang resin-bound cyclohexanol derivatives undergo sequential functionalization:

-

Resin Loading : Wang resin is functionalized with Fmoc-protected cyclohexanol using DIC/HOBt coupling .

-

Amine Deprotection and Cbz Protection : Fmoc removal (piperidine/DMF) is followed by Cbz-Cl treatment .

-

Carboxylic Acid Liberation : Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound .

Benefits :

-

High Purity : Solid-phase extraction removes byproducts, achieving >98% purity .

-

Modularity : Adaptable for synthesizing analogs with varied substituents .

Recrystallization and Purification Techniques

Final purification is critical for isolating the (1R,2R) isomer. Mixed-solvent systems enhance crystal lattice discrimination:

Optimized Recrystallization Protocol :

-

Solvent Selection : Isopropyl ether/ethyl acetate (4:1 v/v) achieves optimal solubility gradients .

-

Temperature Profile : Reflux dissolution followed by gradual cooling to 4°C maximizes crystal yield .

-

Purity Analysis : HPLC with chiral columns (e.g., Chiralpak IA) confirms enantiomeric ratios .

Recrystallization Efficiency :

| Solvent System | Recovery Rate | Purity |

|---|---|---|

| Isopropyl ether alone | 55% | 95% ee |

| Ether/EtOAc (4:1) | 78% | 99% ee |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for (1R,2R)-2-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic Acid Synthesis

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Auxiliary | 60–65 | 99 | High stereocontrol | Multi-step, costly reagents |

| Asymmetric Hydrogenation | 75–80 | 95–98 | Scalable, few steps | Catalyst cost |

| Enzymatic Resolution | 65–70 | 88–92 | Eco-friendly | Moderate ee |

| Solid-Phase Synthesis | 70–75 | 98 | High purity, modular | Specialized equipment required |

Q & A

Basic: What are the primary synthetic routes for (1R,2R)-2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid, and how are stereochemical outcomes controlled?

Methodological Answer:

The compound is typically synthesized via stereoselective functionalization of cyclohexane scaffolds. Key steps include:

- Carboxylation : Light-induced carboxylation of benzylic C-H bonds using CO₂, UV light, and a nickel catalyst (e.g., converting toluene derivatives to phenylacetic acids) .

- Stereocontrol : Chiral auxiliaries or enantioselective hydrogenation (e.g., using NiZrB catalysts with base additives to improve selectivity for cyclohexanecarboxylic acid derivatives) .

- Amine Protection : The benzyloxycarbonyl (Cbz) group is introduced via carbamate formation to protect the amine during synthesis .

Validation : Confirm stereochemistry via chiral HPLC, X-ray crystallography, or NOESY NMR.

Advanced: How can selectivity challenges in catalytic hydrogenation of benzoic acid derivatives to cyclohexanecarboxylic acid analogs be addressed?

Methodological Answer:

Catalytic hydrogenation often faces over-reduction or deoxygenation issues. Strategies include:

- Base Additives : Alkali metal carbonates (e.g., K₂CO₃) neutralize acidic catalyst sites, suppressing hydrodeoxygenation and improving selectivity to 93.5–95.7% .

- Low-Temperature Reactions : Reduced temperatures favor cyclohexanecarboxylic acid over byproducts (e.g., 50.3% → 95.7% selectivity at optimized conditions) .

- Catalyst Design : NiZrB amorphous alloys on γ-Al₂O₃ enhance activity while minimizing side reactions .

Data Contradiction Note : Base-free systems may show lower selectivity, necessitating mechanistic studies (e.g., NH₃-TPD to probe acidic sites) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- MS and NMR : Confirm molecular weight (e.g., via ESI-MS) and stereochemistry (¹H/¹³C NMR, COSY, HSQC) .

- X-ray Crystallography : Resolves absolute configuration of chiral centers .

- HPLC : Chiral columns (e.g., CHIRALPAK®) assess enantiomeric purity .

Advanced: How do microbial pathways inform the environmental fate or biosynthesis of cyclohexanecarboxylic acid derivatives?

Methodological Answer:

- Biosynthesis : In Alicyclobacillus acidocaldarius, shikimic acid is converted to cyclohexanecarboxylic acid via intermediates like (1S,3S)-3-hydroxycyclohexanecarboxylic acid .

- Degradation : Bacillus PRL W19 uses β-oxidation, involving CoA intermediates (e.g., cyclohexanecarboxyl-CoA synthetase) .

Implications : Mutant strains (e.g., blocked in dehydration steps) accumulate intermediates, aiding pathway elucidation .

Advanced: How can contradictory data on intermediate stability in mutant microbial strains be resolved?

Methodological Answer:

- Isotopic Labeling : Use ¹³C/²H-shikimate to trace metabolic flux and identify blocked steps .

- Enzyme Assays : Compare hydratase/dehydrogenase activities in wild-type vs. mutant extracts .

- Computational Modeling : Predict intermediate stability under varying pH/temperature .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- β-Amino Acid Synthesis : Serves as a chiral building block for enantiomerically pure β-amino acids, critical in peptide mimetics .

- Antifungal Agents : Derivatives with sulfonamide groups show activity against Candida albicans (MIC ≤ 25 µg/mL) .

Advanced: What strategies optimize stereoselectivity in Diels-Alder reactions involving cyclohexanecarboxylic acid derivatives?

Methodological Answer:

- Chiral Catalysts : Use Evans auxiliaries or organocatalysts to control endo/exo selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance dienophile reactivity .

- Temperature Control : Lower temperatures favor kinetic over thermodynamic products .

Basic: How is the environmental impact of this compound assessed?

Methodological Answer:

- Ecotoxicity Assays : Use Daphnia magna or algae models (OECD 201/202 guidelines).

- Degradation Studies : Monitor via HPLC or GC-MS under simulated environmental conditions .

Advanced: What mechanistic insights explain the photoinduced carboxylation of C-H bonds in cyclohexane systems?

Methodological Answer:

- Radical Pathways : UV light generates benzyl or cyclohexyl radicals, which react with CO₂ via nickel-mediated coupling .

- Ketone Sensitizers : Aromatic ketones (e.g., acetophenone) act as photosensitizers, enhancing reaction efficiency .

Basic: How are stability and storage conditions determined for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.